molecular formula C11H14O2S B3314458 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene CAS No. 951886-29-6

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314458
CAS No.: 951886-29-6
M. Wt: 210.29 g/mol
InChI Key: MHWGEUKGVSUTEX-UHFFFAOYSA-N
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Description

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene is an organic compound featuring a 1,3-dioxolane ring attached to a thienyl group, which is further connected to a propene chain

Chemical Reactions Analysis

Types of Reactions

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, organolithium compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thienyl derivatives

Mechanism of Action

The mechanism of action of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 1,3-dioxolane ring and thienyl group contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene is unique due to its combination of a 1,3-dioxolane ring and a thienyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWGEUKGVSUTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(S1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
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3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
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Reactant of Route 5
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
Reactant of Route 6
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene

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